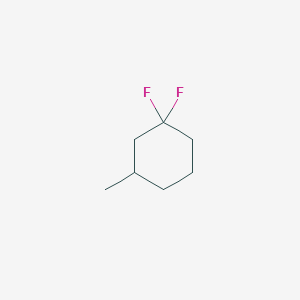

1,1-Difluoro-3-methylcyclohexane

Description

Properties

IUPAC Name |

1,1-difluoro-3-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2/c1-6-3-2-4-7(8,9)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCJYCWVWYQKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567442 | |

| Record name | 1,1-Difluoro-3-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74185-73-2 | |

| Record name | 1,1-Difluoro-3-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74185-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Difluoro-3-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Difluoro-3-methylcyclohexane from 3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-difluoro-3-methylcyclohexane, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus of this document is the geminal difluorination of 3-methylcyclohexanone using modern fluorinating agents. This guide includes detailed experimental protocols, quantitative data, reaction mechanisms, and visualizations to aid in the successful and safe execution of this transformation.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. Geminal difluoroalkanes are particularly important motifs in drug design, serving as bioisosteres for carbonyl groups and other functionalities. The conversion of ketones to their corresponding 1,1-difluoro derivatives is a key transformation in accessing these valuable compounds. This guide details the synthesis of this compound from the readily available starting material, 3-methylcyclohexanone.

Core Synthesis Strategy: Deoxofluorination of a Ketone

The most effective and widely used method for the conversion of a ketone to a geminal difluoride is through deoxofluorination. This reaction involves the replacement of the carbonyl oxygen with two fluorine atoms. Modern fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), are the reagents of choice for this transformation.[1][2]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Recommended Fluorinating Agents

Both DAST and Deoxo-Fluor® are effective for the geminal difluorination of ketones.[1] Deoxo-Fluor® is often preferred due to its higher thermal stability, which makes it a safer option, especially for larger-scale reactions.[3]

Table 1: Comparison of Common Deoxofluorinating Agents

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |

| DAST | (C₂H₅)₂NSF₃ | 161.2 | Readily available, effective for a wide range of substrates. | Thermally unstable, can decompose explosively above 90°C. |

| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | 221.24 | More thermally stable than DAST, often gives higher yields. | Higher cost compared to DAST. |

Experimental Protocols

General Procedure for Geminal Difluorination using Deoxo-Fluor®

Materials:

-

3-Methylcyclohexanone

-

Deoxo-Fluor®

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringe and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohexanone (1.0 eq).

-

Solvent Addition: Dissolve the ketone in anhydrous dichloromethane (approx. 0.2 M solution).

-

Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The mechanism of geminal difluorination of a ketone with DAST or Deoxo-Fluor® proceeds through several steps:

-

Activation of the Carbonyl: The lone pair of the carbonyl oxygen attacks the electrophilic sulfur atom of the fluorinating agent.

-

Formation of an Oxosulfonium Ion: This initial attack leads to the formation of an intermediate oxosulfonium ion.

-

Fluoride Attack: A fluoride ion then attacks the carbonyl carbon.

-

Elimination and Second Fluorination: A subsequent elimination and a second fluoride attack result in the formation of the geminal difluoride.

Mechanism Pathway Diagram:

Caption: Proposed reaction mechanism for the geminal difluorination of 3-methylcyclohexanone.

Quantitative Data and Characterization

While a specific yield for the synthesis of this compound from 3-methylcyclohexanone is not explicitly reported, yields for the geminal difluorination of other cyclic ketones using Deoxo-Fluor® are generally in the range of 60-85%.[3] The formation of the enolizable byproduct, 1-fluoro-5-methylcyclohexene, is a possibility and its presence should be monitored during the reaction and purification steps.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂F₂ | [4] |

| Molecular Weight | 134.17 g/mol | [4] |

| CAS Number | 74185-73-2 | [4] |

| ¹H NMR (CDCl₃) | The proton NMR spectrum is complex due to asymmetry and H-F couplings, with resonances observed between δ 1.0 - 2.0 ppm. | [5] |

| ¹³C NMR (CDCl₃) | Complete assignment available in the cited literature. | [5] |

| ¹⁹F NMR (CDCl₃) | The fluorine chemical shifts are distinct for the axial and equatorial fluorine atoms. | [5] |

| GC-MS | A mass spectrum is available in the PubChem database. | [4] |

Safety Considerations

-

Fluorinating Agents: DAST and Deoxo-Fluor® are moisture-sensitive and can release HF upon contact with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Quenching: The quenching of the reaction with sodium bicarbonate is an exothermic process that releases gas. This should be done slowly and with caution.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with care in a fume hood.

Conclusion

The synthesis of this compound from 3-methylcyclohexanone is a straightforward and efficient transformation utilizing modern deoxofluorinating agents. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably access this valuable fluorinated building block for applications in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain the desired product in high purity.

References

- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C7H12F2 | CID 15044192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1-Difluoro-3-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,1-Difluoro-3-methylcyclohexane, a fluorinated cyclohexane derivative of interest in medicinal chemistry and materials science. The strategic introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, making a thorough understanding of their structural characteristics essential. This document presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Introduction

This compound (C₇H₁₂F₂) is a saturated carbocyclic compound featuring a gem-difluoro group at the C1 position and a methyl substituent at the C3 position.[1] The presence of the electron-withdrawing fluorine atoms and the stereochemistry of the cyclohexane ring give rise to a unique spectroscopic signature. This guide will delve into the key spectroscopic features that enable the unambiguous identification and structural elucidation of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the chemical environment of the fluorine atoms. The spectra of this compound are complex due to the asymmetry introduced by the methyl group and the extensive proton-fluorine and carbon-fluorine couplings.[2]

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound [2]

| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) | ¹⁹F NMR | δ (ppm) |

| H-2a | 1.85 | C-1 | 125.1 | F-ax | -90.5 |

| H-2e | 2.15 | C-2 | 34.1 | F-eq | -102.3 |

| H-3a | 1.65 | C-3 | 29.9 | ||

| H-4a | 1.25 | C-4 | 35.1 | ||

| H-4e | 1.80 | C-5 | 25.1 | ||

| H-5a | 1.35 | C-6 | 34.1 | ||

| H-5e | 1.95 | CH₃ | 22.1 | ||

| H-6a | 1.85 | ||||

| H-6e | 2.15 | ||||

| CH₃ | 0.95 (d, J=6.5 Hz) |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). 'a' denotes axial and 'e' denotes equatorial protons. d = doublet.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Regions for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H stretch (alkane) | 2850 - 3000 |

| C-H bend (alkane) | 1350 - 1480 |

| C-F stretch | 1000 - 1400 |

| C-C stretch | 800 - 1200 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of fluorine, methyl, and other alkyl fragments.

Table 3: Mass Spectrometry Data for this compound [1]

| m/z | Proposed Fragment |

| 134.1 | [M]⁺ (Molecular Ion) |

| 119.1 | [M - CH₃]⁺ |

| 115.1 | [M - F]⁺ |

| 95.1 | [M - F - HF]⁺ |

| 81.1 | [C₆H₉]⁺ |

| 69.1 | [C₅H₉]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and validation. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 200 ppm) is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum is recorded. The spectral width should be sufficient to cover the expected chemical shift range of the fluorine atoms (e.g., -80 to -110 ppm). A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: this compound, being a volatile compound, is ideally suited for analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). A temperature program is used to elute the compound.

-

Mass Spectrometry: The eluting compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of each ion. The data system generates a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The logical flow of the spectroscopic characterization process can be visualized as follows:

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound presented in this guide provides a foundational dataset for researchers and scientists working with this and related fluorinated compounds. The detailed NMR, anticipated IR, and MS data, coupled with the outlined experimental protocols, offer a robust framework for the identification, structural confirmation, and purity assessment of this molecule. This information is vital for advancing its applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1-Difluoro-3-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1,1-Difluoro-3-methylcyclohexane. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide leverages established fragmentation principles of analogous molecules, namely methylcyclohexane and 1,1-difluorocyclohexane, to construct a theoretical fragmentation pattern. This predictive approach offers valuable insights for the identification and structural elucidation of this and similar fluorinated cyclic alkanes.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be driven by the initial formation of a molecular ion (M+•) and subsequent cleavages influenced by the methyl substituent and the gem-difluoro group. The presence of the methyl group provides a preferential site for initial bond cleavage, while the electronegative fluorine atoms will influence charge stabilization and the masses of the resulting fragments.

The molecular ion of this compound has a molecular weight of approximately 134.17 g/mol . The initial ionization will likely involve the loss of an electron from a C-C or C-H bond.

Alpha-Cleavage at the Methyl Group

A primary fragmentation pathway for methylated cycloalkanes is the cleavage of the C-C bond at the point of substitution, leading to the loss of the methyl group. This results in a stable secondary carbocation.

-

[M - CH₃]⁺: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a highly probable fragmentation. This would result in a fragment ion with a mass-to-charge ratio (m/z) of 119.

Ring Opening and Subsequent Fragmentations

Following the initial α-cleavage, the resulting cyclic carbocation can undergo ring opening, leading to a variety of linear carbocations that can further fragment.

Loss of Fluorine and Related Fragments

The presence of fluorine atoms introduces additional fragmentation possibilities:

-

Loss of HF: Elimination of a neutral hydrogen fluoride molecule (HF, 20 Da) is a common fragmentation pathway for fluorinated alkanes. This can occur from the molecular ion or subsequent fragment ions.

-

Loss of a Fluorine Radical: Cleavage of a C-F bond to lose a fluorine radical (•F, 19 Da) is also possible, although generally less favorable than HF elimination.

Fragmentation of the Cyclohexyl Ring

Cleavage of the cyclohexane ring itself can lead to a variety of smaller fragments. These pathways are often complex and can involve rearrangements.

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound and their proposed elemental compositions. The relative abundances are hypothetical and are intended to indicate the expected prominence of each peak.

| m/z | Proposed Elemental Composition | Proposed Lost Neutral Fragment(s) | Predicted Relative Abundance |

| 134 | [C₇H₁₂F₂]⁺• | - | Low |

| 119 | [C₆H₉F₂]⁺ | •CH₃ | High |

| 114 | [C₇H₁₁F]⁺• | HF | Medium |

| 99 | [C₆H₈F]⁺ | •CH₃, HF | Medium |

| 86 | [C₅H₇F]⁺ | •CH₃, C₂H₄ | Medium |

| 55 | [C₄H₇]⁺ | •CH₃, C₂H₂F₂ | Low |

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for the analysis of similar volatile organic compounds by gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol is based on standard methods used for the analysis of halogenated hydrocarbons.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, inert solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-200.

-

The following diagram outlines the general experimental workflow for GC-MS analysis.

Computational Modeling of Fluorinated Cyclohexane Chair Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in drug development. In the case of cyclohexane rings, a common scaffold in pharmaceuticals, fluorination significantly influences their conformational preferences. Contrary to the well-established principle that larger substituents favor the equatorial position to minimize steric hindrance, fluorine often exhibits a preference for the axial orientation. This phenomenon, driven by complex electronic and steric effects, necessitates a deep understanding of the underlying principles governing the conformational equilibria of fluorinated cyclohexanes. This technical guide provides a comprehensive overview of the computational and experimental methodologies used to investigate the chair conformations of these molecules. It summarizes key quantitative data, details experimental and computational protocols, and presents visual workflows to aid in the rational design of fluorinated cyclohexane-containing compounds.

Introduction

Cyclohexane and its derivatives are fundamental structural motifs in organic chemistry and medicinal chemistry. The chair conformation is the most stable arrangement for the cyclohexane ring, minimizing both angle and torsional strain.[1][2] Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is a critical determinant of a molecule's three-dimensional structure and, consequently, its biological activity.

The "A-value" of a substituent quantifies its steric demand, representing the free energy difference between the axial and equatorial conformers.[3] Generally, bulkier groups have larger A-values and strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions.[4][5] Fluorine, being the smallest of the halogens, has a relatively small A-value. However, its high electronegativity introduces significant electronic effects that can override traditional steric considerations. In many instances, particularly in polyfluorinated systems, conformations with axial fluorine atoms are found to be unexpectedly stable.[6][7] This axial preference is often attributed to a combination of hyperconjugation, electrostatic interactions, and the gauche effect.[6][8]

Understanding and predicting the conformational behavior of fluorinated cyclohexanes is therefore of paramount importance for the design of molecules with specific shapes and properties. This guide delves into the computational and experimental techniques employed to elucidate these conformational preferences.

Computational Methodologies

Computational chemistry provides powerful tools to model and quantify the conformational energies of fluorinated cyclohexanes. These methods range from rapid molecular mechanics force fields to highly accurate but computationally expensive quantum mechanical calculations.

Quantum Mechanical (QM) Methods

Ab initio and Density Functional Theory (DFT) methods are essential for accurately capturing the subtle electronic effects that govern the conformational preferences of fluorinated cyclohexanes.[7][9]

Protocol for Quantum Mechanical Conformational Analysis:

-

Initial Structure Generation: The 3D coordinates of the fluorinated cyclohexane derivative are generated. Both chair conformations (with the fluorine substituent in the axial and equatorial position) are created as starting points.

-

Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface.[9] A commonly used and effective level of theory for this purpose is the M06-2X functional with an augmented correlation-consistent basis set, such as aug-cc-pVTZ.[6] Other methods like MP2 with basis sets like cc-pVTZ can also be employed.[10]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.[9]

-

Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated and computationally demanding method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[11]

-

Conformational Energy Calculation: The relative free energy (ΔG) between the axial and equatorial conformers is calculated by taking the difference in their total Gibbs free energies obtained from the frequency calculations. This value can be directly compared with experimental A-values.

Molecular Mechanics (MM) Force Fields

Force fields such as MM3 and MM4 can be used for a faster, albeit generally less accurate, assessment of conformational energies.[12] While efficient for screening large numbers of molecules, standard force fields may not be adequately parameterized to capture the specific electronic effects of fluorine that lead to unusual conformational preferences.[11] Therefore, results from MM methods should be interpreted with caution and ideally validated with QM calculations for key compounds.

Experimental Protocols

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for validating computational predictions and providing accurate thermodynamic data on conformational equilibria.

Variable-Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is the primary experimental method for determining the conformational free energies (A-values) of substituents on a cyclohexane ring.[6][13] For fluorinated compounds, 19F NMR is particularly powerful due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus.[14][15]

Protocol for A-Value Determination using Dynamic 19F NMR:

-

Sample Preparation: The fluorinated cyclohexane derivative is dissolved in a suitable solvent that remains liquid at low temperatures (e.g., deuterated dichloromethane, acetone-d6, or hexane with benzene-d6).[6]

-

Low-Temperature Spectra Acquisition: The 19F NMR spectrum is recorded at a temperature low enough to "freeze out" the chair-chair interconversion on the NMR timescale. At this slow exchange regime, separate signals for the axial and equatorial conformers are observed.[6][13]

-

Signal Assignment: The signals corresponding to the axial and equatorial conformers are assigned based on established chemical shift trends or by using 2D NMR techniques.

-

Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating their respective signals. The equilibrium constant (Keq) is then calculated as the ratio of the equatorial to the axial conformer population.

-

Free Energy Calculation: The conformational free energy difference (ΔG° or A-value) is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.[16]

-

Variable-Temperature Study: The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant. This allows for the calculation of the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers via a van't Hoff plot (ln(Keq) vs. 1/T).

Quantitative Data Summary

The following tables summarize key quantitative data from computational and experimental studies on the conformational preferences of fluorinated cyclohexanes.

Table 1: Conformational Free Energy Differences (A-values) for Selected Fluorinated Cyclohexanes

| Compound | Method | Solvent | ΔG (kcal/mol) (Axial → Equatorial) | Reference |

| Fluorocyclohexane | MP2/aug-cc-pVTZ | Gas Phase | -0.19 | [17] |

| 1,1,4-Trifluorocyclohexane | M06-2X/aug-cc-pVTZ | Gas Phase | +1.06 | [6] |

| 1,1,4-Trifluorocyclohexane | 19F NMR | Hexane | +1.06 | [6] |

| 1,1,3,3,4,5,5-Heptafluorocyclohexane | M06-2X/aug-cc-pVTZ | Gas Phase | +2.73 | [6] |

| Trifluoromethylcyclohexane | 19F NMR | Not Specified | ~2.1 | [14][15] |

A positive ΔG value indicates a preference for the axial conformation.

Table 2: Comparison of Calculated and Experimental Conformational Energies for Cyclohexane

| Conformation | Method | ΔH (kcal/mol) relative to Chair | Reference |

| Twist-Boat | Experimental (Gas Phase) | 5.5 | [11] |

| Twist-Boat | DLPNO-CCSD(T) | 5.97 | [11] |

| Twist-Boat | MM3 | 5.5 | [12] |

| Twist-Boat | MM4 | 5.5 | [12] |

Visualizing Key Processes

Diagrams generated using the DOT language provide a clear visual representation of important concepts and workflows in the study of fluorinated cyclohexane conformations.

Chair-to-Chair Interconversion

The chair-to-chair interconversion, or "ring flip," is a fundamental process in cyclohexane chemistry.[1][18] During this process, axial substituents become equatorial, and vice versa.

Note: The DOT script above is a conceptual representation. For actual visualization, replace the placeholder image URLs with appropriate chemical structure images.

Computational Workflow for Conformational Analysis

The following diagram outlines a typical workflow for the computational analysis of fluorinated cyclohexane conformations.

Conclusion

The conformational analysis of fluorinated cyclohexanes presents a fascinating interplay of steric and electronic effects. While traditional models based on steric hindrance provide a good starting point, a deeper understanding requires the application of sophisticated computational and experimental techniques. Quantum mechanical calculations are indispensable for capturing the subtle electronic interactions that often lead to a counterintuitive preference for axial fluorine substituents. Variable-temperature NMR spectroscopy, particularly 19F NMR, provides the definitive experimental data to validate and refine computational models. The methodologies and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to rationally design and analyze fluorinated cyclohexane-containing molecules with desired three-dimensional structures and properties. A thorough grasp of these principles is crucial for harnessing the full potential of fluorination in modern chemistry and drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. ijert.org [ijert.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sikhcom.net [sikhcom.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 17. researchgate.net [researchgate.net]

- 18. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

Conformational Landscape of 1,1-Difluoro-3-methylcyclohexane: A Theoretical and Experimental Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties and biological activity. This technical guide provides a comprehensive analysis of the conformational equilibrium of 1,1-Difluoro-3-methylcyclohexane, contrasting theoretical predictions with experimental approaches. The interplay of steric hindrance from the methyl group and the unique stereoelectronic effects introduced by the geminal fluorine substituents presents a compelling case study. This document outlines the fundamental principles governing the conformational landscape, details the computational and experimental methodologies for its elucidation, and presents the expected energetic relationships in a structured format.

Introduction

The chair conformation of the cyclohexane ring is a fundamental tenet of organic chemistry, with substituents preferentially occupying the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[1][2] The energetic cost of a substituent occupying an axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[3] For a methyl group, this value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position.[3]

The introduction of fluorine atoms onto the cyclohexane scaffold introduces complex stereoelectronic effects that can modulate this simple steric model. In the case of this compound, the gem-difluoro substitution at the C1 position and the methyl group at the C3 position lead to two distinct chair conformations: one with the methyl group in an axial orientation and the other with the methyl group in an equatorial orientation. The conformational equilibrium is dictated by the balance between the steric demands of the methyl group and the influence of the C-F bonds. A detailed understanding of this equilibrium is crucial for predicting the molecule's three-dimensional structure and its potential interactions in a biological system.

Theoretical Conformational Analysis

Theoretical calculations provide a powerful tool for predicting the relative stabilities of different conformers. Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), can be employed to determine the optimized geometries and electronic energies of the axial and equatorial conformers of this compound.

Computational Methodologies

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), in conjunction with large basis sets (e.g., aug-cc-pVTZ), are considered the gold standard for accurate energy calculations.[4][5] DFT methods, utilizing functionals like B3LYP or M06-2X, offer a good balance between computational cost and accuracy for larger molecules.[4]

The general workflow for theoretical conformational analysis is as follows:

Predicted Conformational Energies

The following table summarizes the expected energetic contributions and the predicted more stable conformer. The quantitative values are illustrative and would require specific calculations for this molecule.

| Conformer | Key Steric Interactions | Predicted Relative Energy (kcal/mol) | Predicted More Stable Conformer |

| Axial-Methyl | 1,3-diaxial: CH₃ ↔ H⁵1,3-diaxial: F¹ᵃˣ ↔ H³1,3-diaxial: F¹ᵃˣ ↔ H⁵ | > 0 | |

| Equatorial-Methyl | Gauche interactions involving the equatorial methyl group | 0 | ✓ |

Table 1: Predicted Relative Conformational Energies of this compound.

Experimental Conformational Analysis

Experimental methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, provide the definitive determination of conformational equilibria.

Experimental Protocol: Variable Temperature NMR (VT-NMR)

Variable Temperature NMR spectroscopy is the most powerful technique for quantifying the populations of conformers in dynamic equilibrium.

Protocol Outline:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈). The choice of solvent can be critical as polarity can influence the conformational equilibrium.

-

High-Temperature Spectrum: A ¹H or ¹⁹F NMR spectrum is acquired at a temperature where the rate of ring-flipping is fast on the NMR timescale. At this temperature, the signals for the axial and equatorial conformers are averaged, resulting in a single set of sharp peaks.

-

Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. As the rate of ring-flipping slows, the NMR signals for the individual conformers will broaden, coalesce, and finally resolve into two distinct sets of signals corresponding to the axial and equatorial conformers.

-

Signal Integration: At a sufficiently low temperature where the signals for both conformers are sharp and well-resolved, the relative populations of the two conformers can be determined by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum.

-

Equilibrium Constant and Free Energy Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the integrated signal intensities. The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature in Kelvin. By performing these measurements at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) contributions can also be determined.

The following diagram illustrates the experimental workflow for VT-NMR analysis.

Expected Experimental Results

Based on the principles of conformational analysis, the conformer with the equatorial methyl group is expected to be the major component at equilibrium.[1] The NMR spectrum of this compound is known to be complex due to the molecule's asymmetry and large H-F couplings.[6] The complete assignment of the proton, carbon, and fluorine NMR spectra would require two-dimensional NMR techniques such as COSY and HETCOR.[6] A study by Abraham and Edgar noted a deshielding effect on the H-3 axial proton due to the axial fluorine at C-1, a phenomenon they attribute to a non-bonded "steric" interaction.[6]

The following table summarizes the expected experimental data. The quantitative values are illustrative and would need to be determined experimentally for this compound.

| Experimental Parameter | Axial-Methyl Conformer | Equatorial-Methyl Conformer |

| Relative Population at 298 K | Minor | Major |

| ΔG° (kcal/mol) | > 0 | 0 (Reference) |

| Key ¹H NMR Chemical Shifts | H³ᵃˣ downfield shifted | H³ᵉզ upfield shifted |

| Key ¹⁹F NMR Chemical Shifts | Distinct axial and equatorial fluorine signals | Distinct axial and equatorial fluorine signals |

Table 2: Expected Experimental Data for the Conformers of this compound.

Comparison of Theoretical and Experimental Results

A direct comparison between theoretical and experimental data provides a comprehensive understanding of the conformational preferences of this compound. The calculated energy differences (ΔG°) from high-level computational methods should correlate well with the experimentally determined values from VT-NMR.

The logical relationship between the theoretical and experimental approaches is depicted below.

References

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. modgraph.co.uk [modgraph.co.uk]

chemical reactivity of the gem-difluoro moiety in cyclohexanes

An In-depth Technical Guide on the Chemical Reactivity of the gem-Difluoro Moiety in Cyclohexanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules has become a pivotal strategy in modern drug discovery and development. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological properties of a molecule. Among the various fluorinated motifs, the gem-dinal difluoromethylene group (CF2) has garnered significant attention as a bioisostere for carbonyl groups, ethers, and other functionalities.[1][2] Its incorporation into cyclic systems, particularly cyclohexanes, offers a powerful tool to modulate molecular conformation, lipophilicity, metabolic stability, and binding affinity.[1][3]

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of this functional group in their work. This document will cover key aspects of the synthesis, conformational analysis, and chemical reactivity of gem-difluorocyclohexanes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of gem-Difluorocyclohexanes

The most common and direct method for the synthesis of gem-difluorocyclohexanes is the deoxofluorination of the corresponding cyclohexanones using reagents such as sulfur tetrafluoride (SF4) or its derivatives.[4]

Key Synthetic Pathways

A general approach to gem-difluorocycloalkanes involves the deoxofluorination of the corresponding ketones.[4] This transformation is a cornerstone in the synthesis of these valuable building blocks.

Caption: General scheme for the synthesis of gem-difluorocyclohexanes via deoxofluorination.

Physicochemical Properties

The introduction of a gem-difluoro group into a cyclohexane ring significantly alters its physicochemical properties. The strong electron-withdrawing nature of the two fluorine atoms influences the acidity/basicity of nearby functional groups and modifies the molecule's lipophilicity and aqueous solubility.[3]

Table 1: Physicochemical Properties of Functionalized gem-Difluorocycloalkanes

| Compound | pKa | LogP | Aqueous Solubility (µg/mL) | Reference |

| Cyclohexanecarboxylic acid | 4.9 | 1.9 | 20000 | [3] |

| 4,4-Difluorocyclohexanecarboxylic acid | 4.3 | 1.6 | >250000 | [3] |

| Cyclohexylamine | 10.6 | 1.5 | >250000 | [3] |

| 4,4-Difluorocyclohexylamine | 9.8 | 1.2 | >250000 | [3] |

Conformational Analysis

The presence of a gem-difluoro group can have a profound impact on the conformational preferences of the cyclohexane ring. The C-F bonds are highly polarized, leading to significant dipole-dipole interactions and hyperconjugative effects that can favor specific chair or twist-boat conformations.[5] In macrocyclic systems, gem-difluorination has been shown to induce the formation of multiple stable conformers, which can be a critical factor in modulating binding to biological targets.[5]

Chemical Reactivity of the gem-Difluoro Moiety

The gem-difluoro group is generally considered to be chemically robust. However, its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups.

Minisci Reaction

The Minisci reaction is a radical-based C-H functionalization of electron-deficient heterocycles. Studies on gem-difluorinated cycloalkyl building blocks in the Minisci reaction have revealed the influence of the position of the gem-difluoro group on reactivity.[6]

Caption: Experimental workflow for the Minisci reaction with gem-difluorocycloalkyl building blocks.

It has been observed that 4,4-difluorinated cycloalkyl building blocks exhibit similar efficiency to their non-fluorinated counterparts in the Minisci reaction. In contrast, 3,3- and especially 2,2-difluorinated analogues demonstrate diminished activity.[6] This suggests that the proximity of the electron-withdrawing gem-difluoro group to the radical center has a significant impact on the reaction outcome.

Table 2: Relative Reactivity in the Minisci Reaction

| Radical Source | Relative Efficiency | Reference |

| Cyclohexyl | High | [6] |

| 4,4-Difluorocyclohexyl | High | [6] |

| 3,3-Difluorocyclohexyl | Moderate | [6] |

| 2,2-Difluorocyclohexyl | Low | [6] |

Experimental Protocols

Protocol 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This protocol is adapted from general procedures for the deoxofluorination of ketoesters.[4]

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST (1.2 eq) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO3 solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the solution and concentrate the solvent in vacuo to obtain crude ethyl 4,4-difluorocyclohexanecarboxylate.

-

Purify the crude ester by flash column chromatography on silica gel.

-

Hydrolyze the purified ester by heating with 1 M NaOH solution.

-

After cooling, acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4,4-difluorocyclohexanecarboxylic acid.

Conclusion

The gem-difluoro moiety in cyclohexanes is a valuable functional group in medicinal chemistry and drug design. Its synthesis is readily achievable through deoxofluorination of the corresponding ketones. The presence of the CF2 group significantly influences the physicochemical properties and conformational preferences of the cyclohexane ring. While generally stable, the gem-difluoro group can modulate the reactivity of adjacent functionalities, as demonstrated in the Minisci reaction. A deeper understanding of the synthesis, properties, and reactivity of gem-difluorocyclohexanes will continue to fuel their application in the development of novel therapeutics and functional molecules.

References

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Janus Molecules: A Technical Guide to the Discovery and Isolation of Novel Fluorinated Cyclohexanes

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the vast landscape of fluorinated motifs, a unique class of compounds known as facially polarized or "Janus" fluorinated cyclohexanes has emerged as a particularly promising area of research. These molecules, characterized by a distinct segregation of fluorine and hydrogen atoms on opposing faces of the cyclohexane ring, exhibit remarkable physicochemical properties that are poised to unlock new therapeutic and material applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and isolation of these novel fluorinated cyclohexanes, offering detailed experimental protocols and a comprehensive overview of their key characteristics.

The Dawn of Facial Polarization: A New Design Concept

The concept of facially polarized fluorinated cyclohexanes revolves around the stereocontrolled arrangement of C-F bonds on the cyclohexane scaffold. The high electronegativity of fluorine, combined with the specific spatial orientation of these bonds, induces a significant molecular dipole moment, creating an electron-rich fluorine face and an electron-deficient hydrogen face. This unique "Janus" characteristic governs the molecule's interaction with its environment, influencing properties such as polarity, solubility, and binding affinity to biological targets.[1][2]

One of the flagship molecules in this class is all-cis-1,2,3,4,5,6-hexafluorocyclohexane, which exhibits an exceptionally high molecular dipole moment for an aliphatic compound.[3] This pioneering work has paved the way for the development of a diverse range of fluorinated cyclohexane analogues with tailored properties.

Synthesis and Isolation: A Detailed Look into the Laboratory

The synthesis of novel fluorinated cyclohexanes is a multi-step process that demands precise control over stereochemistry. A common and effective strategy involves a sequence of reactions starting from readily available aromatic precursors.

General Synthetic Workflow

The journey from a simple aromatic compound to a complex facially polarized fluorinated cyclohexane typically involves several key transformations. The following workflow diagram illustrates a representative synthetic and isolation sequence.

Key Experimental Protocols

Synthesis of all-cis-2,3,5,6-Tetrafluorocyclohexylamine Amine Building Blocks

This protocol is adapted from the work of Bykova et al. (2017) and outlines the synthesis of key fluorinated cyclohexane amine building blocks.[4][5][6]

Step 1: Birch Reduction of Benzonitrile

-

To a solution of benzonitrile in a mixture of tetrahydrofuran (THF) and tert-butanol, liquid ammonia is added at -78 °C.

-

Small pieces of sodium metal are added portion-wise until a persistent blue color is observed.

-

The reaction is quenched by the addition of an appropriate electrophile (e.g., methyl iodide) and allowed to warm to room temperature.

-

Standard aqueous work-up and extraction with an organic solvent (e.g., diethyl ether) yields the corresponding diene intermediate.

Step 2: Epoxidation

-

The diene intermediate is dissolved in a suitable solvent such as dichloromethane (DCM).

-

An epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C.

-

The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction and purification to yield the di-epoxide.

Step 3: Hydrofluorination (Ring Opening)

-

The di-epoxide is treated with a hydrofluorinating agent, such as triethylamine trihydrofluoride (Et3N·3HF), at an elevated temperature.

-

The reaction progress is monitored by TLC or NMR spectroscopy.

-

Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent and purified by column chromatography to afford the fluorohydrin intermediate.

Step 4: Deoxofluorination

-

The fluorohydrin is dissolved in an appropriate solvent and reacted with a deoxofluorinating agent, for instance, diethylaminosulfur trifluoride (DAST), at low temperature.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

Careful quenching with a saturated aqueous solution of sodium bicarbonate is followed by extraction and purification to give the desired fluorinated cyclohexane.

Step 5: Reduction of the Nitrile Group

-

The fluorinated cyclohexane nitrile is reduced to the corresponding amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

-

The reaction conditions are optimized to ensure complete reduction without affecting the fluorine substituents.

-

After work-up and purification, the final fluorinated cyclohexylamine is obtained.

Isolation and Purification

The isolation of the desired fluorinated cyclohexane stereoisomer often requires meticulous purification techniques. Column chromatography on silica gel is a standard method, using a gradient of solvents such as ethyl acetate and hexanes to separate the different diastereomers. In some cases, crystallization can be an effective method for obtaining highly pure single isomers. The stereochemistry of the final products is typically confirmed by advanced analytical techniques, including 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Physicochemical Properties: A Quantitative Overview

The unique structural features of facially polarized fluorinated cyclohexanes translate into distinct physicochemical properties. The following tables summarize key quantitative data for representative compounds.

Table 1: Dipole Moments of Selected Fluorinated Cyclohexanes

| Compound | Dipole Moment (Debye) | Reference |

| all-cis-1,2,3,4,5,6-Hexafluorocyclohexane | 6.2 D | [3] |

| all-cis-2,3,5,6-Tetrafluorocyclohexane | 5.2 D | [4] |

Table 2: Lipophilicity (logP) of Phenyl-Substituted Cyclohexane Derivatives

| Compound | logP |

| Phenylcyclohexane | 4.99 |

| Phenyl-di-fluorocyclohexane | 3.30 |

| Phenyl-tri-fluorocyclohexane | 2.64 |

| Phenyl-tetra-fluorocyclohexane | 2.58 |

Potential Biological Activity: Interaction with GABA-A Receptors

While the exploration of the biological activities of novel fluorinated cyclohexanes is still in its early stages, computational studies have suggested their potential to interact with important biological targets. Docking studies on the structurally related hexachlorocyclohexanes have indicated possible binding to the GABA-A receptor, a key player in the central nervous system.[7] The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission. Modulation of this receptor can have profound effects on neuronal excitability.

The proposed interaction of a facially polarized fluorinated cyclohexane with the GABA-A receptor is depicted in the following signaling pathway diagram.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 3. wikipathways.org [wikipathways.org]

- 4. BJOC - Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif [beilstein-journals.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the 1,1-difluoro-3-methylcyclohexane motif in medicinal chemistry. The introduction of geminal fluorine atoms on a cyclohexane ring, particularly with the addition of a methyl group for stereochemical definition and potential interactions, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.

Introduction to Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties.[1][2][3] The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's acidity/basicity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity.[1][4] The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere for a carbonyl group or a methylene group, while offering a distinct conformational and electronic profile.[1][5]

The this compound Moiety as a Bioisostere

The this compound group can be considered a valuable bioisosteric replacement for various common structural motifs in drug discovery. Its utility lies in the ability to fine-tune key drug-like properties.

Conceptual Framework for Bioisosteric Replacement:

The strategic replacement of a chemical moiety with a bioisostere aims to improve a compound's pharmacological profile without disrupting the essential interactions with its biological target. The this compound group can be used to replace fragments such as:

-

Cyclohexyl or methylcyclohexyl groups: To increase metabolic stability and modulate lipophilicity.

-

Carbonyl-containing rings: The CF2 group can mimic the steric and electronic properties of a ketone.

-

Other cyclic systems: To explore new chemical space and improve pharmacokinetic parameters.

dot

Caption: Bioisosteric replacement workflow.

Impact on Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the effects of gem-difluorination on the physicochemical properties of cyclohexane derivatives have been studied. The data from closely related analogs can serve as a valuable guide.

A study by Grygorenko et al. investigated the impact of gem-difluorination on the pKa, LogP, and aqueous solubility of functionalized cycloalkanes.[1] The findings are summarized for relevant cyclohexane derivatives below and are expected to be comparable for 3-methylcyclohexane analogs.

Table 1: Physicochemical Properties of Functionalized gem-Difluorinated Cyclohexanes and their Non-Fluorinated Analogs [1]

| Compound | Structure | pKa | ΔpKa (vs. Non-F) | LogP | ΔLogP (vs. Non-F) |

| Cyclohexanecarboxylic acid | C₆H₁₁COOH | 4.90 | - | 1.96 | - |

| 4,4-Difluorocyclohexanecarboxylic acid | 4,4-F₂-C₆H₉COOH | 4.54 | -0.36 | 1.83 | -0.13 |

| Cyclohexylamine | C₆H₁₁NH₂ | 10.64 | - | 1.49 | - |

| 4,4-Difluorocyclohexylamine | 4,4-F₂-C₆H₉NH₂ | 9.87 | -0.77 | 1.34 | -0.15 |

Data extracted from Grygorenko et al. and represents a general trend for gem-difluorinated cyclohexanes.

Key Observations:

-

Acidity/Basicity (pKa): The strong electron-withdrawing effect of the two fluorine atoms leads to a decrease in the pKa of nearby acidic or basic functional groups.[1] This can be crucial for modulating the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Lipophilicity (LogP): Gem-difluorination generally leads to a slight decrease in lipophilicity compared to the non-fluorinated counterparts.[1] This can be advantageous in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, potentially improving its solubility and reducing off-target toxicity.

Influence on Metabolic Stability

Fluorine substitution is a well-established strategy to block metabolically labile C-H bonds, thereby enhancing the metabolic stability of a drug. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.

While specific data for this compound is not available, studies on similar gem-difluorinated cycloalkanes have shown that this modification can either have no effect or slightly improve metabolic stability.[1]

Hypothetical Metabolic Stabilization:

dot

Caption: Blocking metabolic pathways with fluorination.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of gem-difluorocycloalkanes is the deoxofluorination of the corresponding ketone.

General Protocol for Deoxofluorination of 3-Methylcyclohexanone:

Materials:

-

3-Methylcyclohexanone

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent (e.g., Deoxo-Fluor™)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylcyclohexanone (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Workflow for Synthesis and Purification:

dot

Caption: Synthetic workflow for this compound.

In Vitro Metabolic Stability Assay

Protocol for Microsomal Stability Assay:

Materials:

-

Test compound (e.g., a drug candidate containing the this compound moiety)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Incubation: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.

-

Initiation of Reaction: Add the test compound and the NADPH regenerating system to the microsomal suspension to initiate the metabolic reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Conclusion

The this compound moiety is a promising building block in medicinal chemistry for the optimization of drug candidates. Its introduction can lead to favorable modulations of key physicochemical properties such as pKa and lipophilicity, and it has the potential to enhance metabolic stability. The synthetic accessibility of this motif via deoxofluorination of the corresponding ketone allows for its incorporation into diverse molecular scaffolds. Researchers are encouraged to consider this fluorinated cyclohexane derivative as a valuable tool in their drug discovery programs to address challenges related to ADME and pharmacokinetic profiles.

References

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Application of Fluorinated Cyclohexanes in Drug Design: A Detailed Guide for Researchers

Introduction

The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern medicinal chemistry. Among the various fluorinated scaffolds, fluorinated cyclohexanes have emerged as particularly valuable motifs. The introduction of fluorine atoms onto a cyclohexane ring can profoundly influence a molecule's physicochemical and pharmacological properties, offering a route to optimize drug-like characteristics. This application note provides a comprehensive overview of the use of fluorinated cyclohexanes in drug design, complete with experimental protocols and data to guide researchers in this field.

Fluorination of the cyclohexane ring can lead to significant improvements in:

-

Metabolic Stability: The high strength of the C-F bond can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1][2]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein.[3][4] Fluorine can also influence the conformation of the cyclohexane ring, pre-organizing the molecule for optimal binding.

-

Physicochemical Properties: Fluorination can modulate a compound's lipophilicity (LogP) and acidity/basicity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

-

Conformational Control: The introduction of fluorine can have a significant impact on the conformational preferences of the cyclohexane ring, favoring specific chair or twist-boat conformations that can be crucial for biological activity.[7][8]

This document will explore these aspects in detail, providing practical guidance for the synthesis and evaluation of drug candidates containing fluorinated cyclohexane moieties.

Data Presentation: Physicochemical Properties

The following tables summarize the impact of fluorination on key physicochemical properties of cyclohexane derivatives.

Table 1: Comparison of pKa Values for Carboxylic Acids

| Compound | Structure | pKa | Reference |

| Cyclohexanecarboxylic acid | (Structure not available) | 4.90 | [9] |

| 4,4-Difluorocyclohexanecarboxylic acid | (Structure not available) | 4.35 | [9] |

| cis-4-Fluorocyclohexanecarboxylic acid | (Structure not available) | 4.81 | [10] |

| trans-4-Fluorocyclohexanecarboxylic acid | (Structure not available) | 4.67 | [10] |

Table 2: Comparison of LogP Values

| Compound | Structure | LogP | Reference |

| Phenylcyclohexane | (Structure not available) | 5.0 | [11] |

| 1,2,3,4,5,6-Hexafluorophenylcyclohexane | (Structure not available) | 2.6 | [11] |

| Phenyl-all-cis-tetrafluorocyclohexane | (Structure not available) | 2.6 | [11] |

| Morphine | (Structure not available) | 0.89 | [12] |

| Fluoromorphine β-C1 | (Structure not available) | 1.45 | [12] |

| Fluoromorphine β-C3 | (Structure not available) | 1.42 | [12] |

Case Studies: FDA-Approved Drugs

Several FDA-approved drugs feature fluorinated cycloalkane motifs, highlighting their therapeutic relevance.

-

Maraviroc (Selzentry®): An antiretroviral drug used to treat HIV infection, Maraviroc contains a 4,4-difluorocyclohexane moiety. This group is crucial for its binding to the CCR5 co-receptor, preventing the entry of the HIV virus into host cells.[13][14]

-

Ivosidenib (Tibsovo®): An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, Ivosidenib is used to treat acute myeloid leukemia. It features a fluorinated cyclohexane ring that contributes to its binding affinity and metabolic stability.[15][16]

-

Belzutifan (Welireg™): An inhibitor of hypoxia-inducible factor 2α (HIF-2α), Belzutifan is used to treat von Hippel-Lindau disease-associated renal cell carcinoma. The molecule incorporates a difluorocyclohexane group, which plays a key role in its mechanism of action.[17][18]

Mandatory Visualizations

Signaling Pathways

Caption: Maraviroc Mechanism of Action.

Caption: Ivosidenib Mechanism of Action.

Caption: Belzutifan Mechanism of Action.

Experimental Workflows

Caption: General Synthetic Workflow.

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Synthesis of Fluorinated Cyclohexane-Containing Drugs

General Considerations: All reactions should be performed in well-ventilated fume hoods. Reagents and solvents should be of appropriate purity. Anhydrous conditions should be maintained for reactions sensitive to moisture.

Protocol 1: Synthesis of Maraviroc (Illustrative Steps)

This protocol is a simplified representation of the synthesis of Maraviroc, focusing on the incorporation of the 4,4-difluorocyclohexane moiety.

-

Amide Coupling:

-

To a solution of (1S)-1-phenyl-3-(1-piperidinyl)propan-1-amine in a suitable solvent (e.g., dichloromethane), add 4,4-difluorocyclohexanecarboxylic acid and a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Perform an aqueous workup and purify the product by column chromatography to yield the amide intermediate.

-

-

Reductive Amination:

-

To a solution of the amide intermediate in a suitable solvent (e.g., methanol), add the tropane-triazole fragment and a reducing agent (e.g., sodium cyanoborohydride).

-

Adjust the pH to ~6 with acetic acid and stir at room temperature until the reaction is complete.

-

Quench the reaction, perform an aqueous workup, and purify the final product, Maraviroc, by chromatography or crystallization.

-

Protocol 2: Synthesis of Ivosidenib (Illustrative Key Step)

This protocol highlights a key step in the synthesis of Ivosidenib.

-

Ugi Reaction:

-

In a suitable solvent (e.g., trifluoroethanol), combine the appropriate isocyanide, amine, aldehyde, and carboxylic acid components.

-

Stir the reaction at room temperature for the specified time.

-

After the reaction is complete, perform a workup and crystallization to isolate the desired diastereomer of the Ugi product, a key intermediate in the synthesis of Ivosidenib.

-

Protocol 3: Synthesis of Belzutifan (Illustrative Key Steps)

This protocol outlines key transformations in the synthesis of Belzutifan.

-

Benzylic Bromination:

-

Treat the indanone precursor with a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride) under reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction, filter, and concentrate the filtrate.

-

-

Fluorination:

-

The subsequent introduction of fluorine can be achieved using various fluorinating agents (e.g., Selectfluor) under appropriate conditions to yield the fluorinated indanone intermediate, a precursor to Belzutifan.

-

Physicochemical Property Determination

Protocol 4: pKa Determination by 19F NMR

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

-

Dissolve the fluorinated compound in each buffer solution to a constant concentration.

-

Acquire a 19F NMR spectrum for each sample.

-

Determine the chemical shift (δ) of the fluorine signal in each spectrum.

-

Plot the chemical shift (δ) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Protocol 5: LogP Determination by Shake-Flask Method with HPLC Analysis

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a small volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a centrifuge tube.

-

Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the tube to separate the n-octanol and aqueous layers.

-

Carefully withdraw a sample from each layer.

-

Analyze the concentration of the compound in each sample by HPLC.

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol layer to the concentration in the aqueous layer.

Biological Evaluation